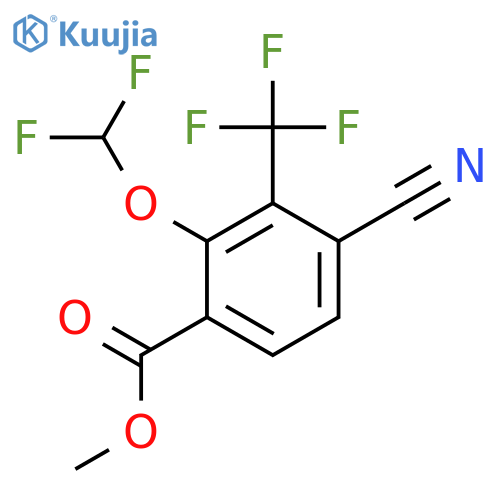

Cas no 1805628-67-4 (Methyl 4-cyano-2-difluoromethoxy-3-(trifluoromethyl)benzoate)

Methyl 4-cyano-2-difluoromethoxy-3-(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-cyano-2-difluoromethoxy-3-(trifluoromethyl)benzoate

-

- インチ: 1S/C11H6F5NO3/c1-19-9(18)6-3-2-5(4-17)7(11(14,15)16)8(6)20-10(12)13/h2-3,10H,1H3

- InChIKey: WCEHCHMQEZQFOS-UHFFFAOYSA-N

- SMILES: FC(C1C(C#N)=CC=C(C(=O)OC)C=1OC(F)F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 9

- 重原子数量: 20

- 回転可能化学結合数: 4

- 複雑さ: 403

- XLogP3: 3.3

- トポロジー分子極性表面積: 59.3

Methyl 4-cyano-2-difluoromethoxy-3-(trifluoromethyl)benzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015010473-1g |

Methyl 4-cyano-2-difluoromethoxy-3-(trifluoromethyl)benzoate |

1805628-67-4 | 97% | 1g |

1,564.50 USD | 2021-06-21 |

Methyl 4-cyano-2-difluoromethoxy-3-(trifluoromethyl)benzoate 関連文献

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

Methyl 4-cyano-2-difluoromethoxy-3-(trifluoromethyl)benzoateに関する追加情報

Methyl 4-cyano-2-difluoromethoxy-3-(trifluoromethyl)benzoate: A Comprehensive Overview

The compound with CAS No. 1805628-67-4, commonly referred to as Methyl 4-cyano-2-difluoromethoxy-3-(trifluoromethyl)benzoate, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoate backbone substituted with a cyano group, a difluoromethoxy group, and a trifluoromethyl group. These substituents confer the compound with distinctive chemical and physical properties, making it a subject of interest in both academic research and industrial applications.

Recent studies have highlighted the potential of Methyl 4-cyano-2-difluoromethoxy-3-(trifluoromethyl)benzoate in the development of advanced materials, particularly in the field of electronics. The trifluoromethyl group, known for its strong electron-withdrawing properties, plays a crucial role in enhancing the stability and reactivity of the compound. This makes it an ideal candidate for use in high-performance polymers and organic semiconductors. Researchers have also explored its application in drug delivery systems, where its unique solubility properties are leveraged to improve bioavailability.

In terms of synthesis, Methyl 4-cyano-2-difluoromethoxy-3-(trifluoromethyl)benzoate is typically prepared through a multi-step process involving nucleophilic substitution and Friedel-Crafts acylation reactions. The presence of electron-withdrawing groups such as the cyano and trifluoromethyl groups facilitates these reactions by activating the aromatic ring toward electrophilic substitution. Recent advancements in catalytic methods have further optimized the synthesis process, reducing production costs and improving yield.

The compound's structure also lends itself to various functionalization strategies. For instance, the cyano group can be converted into other functional groups such as amides or nitriles, enabling the creation of derivatives with tailored properties. This versatility has led to its use in diverse applications, including agrochemicals, pharmaceuticals, and specialty chemicals. In agrochemicals, it has been investigated for its potential as a herbicide due to its ability to inhibit specific enzymatic pathways in plants.

From an environmental perspective, Methyl 4-cyano-2-difluoromethoxy-3-(trifluoromethyl)benzoate has been studied for its biodegradation characteristics. Research indicates that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in the environment. This is particularly important for industrial applications where environmental impact is a critical consideration.

In conclusion, Methyl 4-cyano-2-difluoromethoxy-3-(trifluoromethyl)benzoate (CAS No. 1805628-67-4) stands out as a versatile and multifunctional compound with wide-ranging applications across various industries. Its unique structure and chemical properties continue to drive innovative research and development efforts, positioning it as a key player in the advancement of modern materials science and chemistry.

1805628-67-4 (Methyl 4-cyano-2-difluoromethoxy-3-(trifluoromethyl)benzoate) Related Products

- 63089-50-9(4-Methylphthalonitrile)

- 838811-19-1(N-{3-1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)

- 1249277-32-4(1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)

- 905781-48-8((Z)-2,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline)

- 477320-59-5(1-(4-BROMOPHENYL)-3-(5-CHLORO-2-METHOXYANILINO)-1-PROPANONE)

- 2094228-10-9(N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide)

- 14884-01-6(4-Methoxy-1H-pyrazole)

- 2228233-77-8(1-butyl-2,2-difluorocyclopropan-1-amine)

- 1353983-03-5(2-[(1-methylpiperidin-4-yl)oxy]ethan-1-ol)

- 1176721-33-7(2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid)